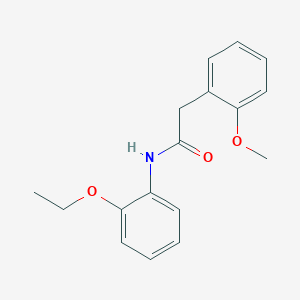![molecular formula C15H10N4O3S B5782696 3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde](/img/structure/B5782696.png)
3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the triazole family of compounds, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways in cells. It has been shown to inhibit the growth of cancer cells in vitro, and to possess potent antimicrobial activity against a variety of pathogens.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde are diverse and depend on the specific application. In general, it has been shown to possess potent antimicrobial, antifungal, antitumor, and anti-inflammatory properties. It has also been investigated for its potential as a diagnostic agent for certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde is its broad range of biological activities, which make it a versatile compound for use in the laboratory. However, its complex synthesis method and potential toxicity may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on 3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde. Some possible areas of investigation include:
1. Further elucidation of its mechanism of action and identification of specific molecular targets.
2. Development of new synthetic methods for the compound that are more efficient and scalable.
3. Investigation of its potential as a diagnostic agent for certain diseases.
4. Exploration of its potential as a therapeutic agent for a wider range of diseases.
5. Investigation of its potential as a tool for studying cellular signaling pathways and enzyme activity.
6. Investigation of its potential as a tool for studying the microbiome and its role in human health.
7. Development of new formulations or delivery methods to improve its efficacy and reduce toxicity.
Conclusion:
In conclusion, 3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde is a versatile compound with a wide range of biological activities. Its potential as a therapeutic agent, diagnostic tool, and research tool make it an important compound for continued investigation. However, its complex synthesis method and potential toxicity may limit its use in certain applications. Further research is needed to fully understand its mechanism of action and to explore its potential in a variety of applications.
Métodos De Síntesis
The synthesis of 3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde involves the reaction of 4-nitrobenzaldehyde with 5-phenyl-1,2,4-triazole-3-thiol in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated using standard purification techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde has been studied extensively for its potential as a therapeutic agent. It has been shown to possess a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. In addition, it has been investigated for its potential as a diagnostic agent for certain diseases.
Propiedades
IUPAC Name |
3-nitro-4-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c20-9-10-6-7-13(12(8-10)19(21)22)23-15-16-14(17-18-15)11-4-2-1-3-5-11/h1-9H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPPRCNSRRVXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoro-N-[({4-[(2-pyridinylamino)sulfonyl]phenyl}amino)carbonyl]acetamide](/img/structure/B5782623.png)
![8-(3,4-dimethoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B5782630.png)
![3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5782635.png)
![1-[1-ethyl-4-(ethylthio)-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5782647.png)


![2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5782680.png)
![N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5782684.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5782686.png)
![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5782692.png)


![ethyl 2-[(3-fluorobenzoyl)amino]-4-isopropyl-3-thiophenecarboxylate](/img/structure/B5782732.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782735.png)